molecular formula C14H13ClFN5 B1200393 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine CAS No. 70091-23-5

9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine

Cat. No.: B1200393
CAS No.: 70091-23-5
M. Wt: 305.74 g/mol
InChI Key: ZRTHYLLRNKJAEG-UHFFFAOYSA-N
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Description

9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group attached to the ninth position of the purine ring, and a dimethylamino group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted purine derivatives.

    Oxidation Products: Oxidized purine derivatives.

    Reduction Products: Reduced purine derivatives.

    Coupling Products: Functionalized benzyl derivatives.

Scientific Research Applications

9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential pharmacological properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to nucleic acids and proteins, potentially inhibiting their function.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.

Properties

IUPAC Name

9-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-10(15)4-3-5-11(9)16/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTHYLLRNKJAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220367
Record name 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70091-23-5
Record name 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070091235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Employing N6,N6 -dimethyladenine prepared in Example 17 and 2-chloro-6-fluorobenzyl chloride, the same procedures as in Example 39, (1) were repeated to give a crude 9-(2-chloro-6-fluorobenzyl)-N6, N6 -dimethyladenine, in which the purity was 73.1% by weight and the content of the 3-isomer was 26.9% by weight.
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Synthesis routes and methods II

Procedure details

In a procedure analogous to that of Example 9, by using 1.63 g of 6-dimethylaminopurine, 1.38 g of potassium carbonate, 50 ml of N,N-dimethylacetamide and 3.58 g of 2-chloro-6-fluorobenzyl chloride, there was obtained 1.9 g of 9-(2-chloro-6-fluorobenzyl)-6-dimethylaminopurine as colorless needles (yield: 62%); m.p. 134°-135° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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